N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, amino, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE typically involves the reaction of 2-aminopyridine with 4-bromo-3-methylphenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other bioactive molecules .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-FLUORO-3-METHYLPHENOXY)ACETATE
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C15H14BrN3O3 |
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Molecular Weight |
364.19 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H14BrN3O3/c1-10-8-11(5-6-12(10)16)21-9-14(20)22-19-15(17)13-4-2-3-7-18-13/h2-8H,9H2,1H3,(H2,17,19) |
InChI Key |
HMWYTUYEHAUGFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br |
Origin of Product |
United States |
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